3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one
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Overview
Description
3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a biphenyl moiety, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multi-step organic reactionsThe final step involves the formation of the oxadiazole ring via cyclization reactions under specific conditions, such as the use of dehydrating agents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers, dyes, and catalysts
Mechanism of Action
The mechanism of action of 3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The biphenyl and oxadiazole moieties can also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit similar biological activities.
Biphenyl Compounds: Biphenyl-based drugs, such as valsartan and losartan, are used for their antihypertensive properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone are known for their antimicrobial activities
Uniqueness
3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H20N4O3 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[2-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C24H20N4O3/c1-2-30-23-25-20-9-5-6-10-21(20)28(23)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)22-26-24(29)31-27-22/h3-14H,2,15H2,1H3,(H,26,27,29) |
InChI Key |
SIAAGMHENOYLRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
Origin of Product |
United States |
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